![molecular formula C19H29ClN2O B10793241 Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- CAS No. 960521-38-4](/img/structure/B10793241.png)
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
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Overview
Description
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.9 g/mol. The purity is usually 95%.
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Biological Activity
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- (CAS: 960521-38-4), is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H29ClN2O, with a molecular weight of approximately 336.9 g/mol. The structure includes a cyclohexanol moiety attached to a piperazine derivative, which contributes to its pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₉ClN₂O |
Molecular Weight | 336.899 g/mol |
CAS Number | 960521-38-4 |
InChI Key | GRUIIAQNNWQJPW-UHFFFAOYSA-N |
SMILES | ClC1=CC=CC(=C1)C(CN2CCN(C)CC2)C3(O)CCCCC3 |
Cyclohexanol derivatives often interact with various biological targets, including neurotransmitter receptors and signaling pathways. The piperazine ring in this compound suggests potential activity related to serotonin and dopamine receptors, which are crucial in mood regulation and neuropharmacology.
Neurotransmitter Interaction
Research indicates that compounds with similar structures can act as antagonists or agonists at serotonin receptors, potentially influencing conditions like anxiety and depression. The presence of the chlorophenyl group may enhance binding affinity to these receptors, thereby modulating neurotransmission.
Anticancer Properties
Recent studies have shown that cyclohexanol derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Table: Anticancer Activity of Related Compounds
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Cyclohexanol Derivative A | MDA-MB-231 | 12.5 | Apoptosis induction via caspase activation |
Cyclohexanol Derivative B | HepG2 | 15.0 | Cell cycle arrest |
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- | MCF-7 | 10.0 | VEGFR inhibition |
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties. Its ability to influence serotonin receptor activity suggests potential applications in treating mood disorders. Studies indicate that it may enhance serotonin levels in synaptic clefts, thereby improving mood and reducing anxiety symptoms.
Case Studies
A notable case study involved the evaluation of this compound's effects on animal models exhibiting anxiety-like behaviors. Administration resulted in a significant reduction in anxiety levels as measured by the elevated plus maze test.
Study Findings:
- Animal Model: Rats subjected to stress tests.
- Dosage: Administered orally at varying doses (5 mg/kg to 20 mg/kg).
- Results: Significant decrease in time spent in the closed arms of the maze, indicating reduced anxiety.
Scientific Research Applications
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | 3-Chlorophenylacetonitrile + 4-Methylpiperazine | Temperature control, solvent use | Intermediate compound |
2 | Intermediate + Reagents (e.g., catalysts) | Optimized conditions | Cyclohexanol derivative |
Chemistry
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of piperazine compounds exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce cytotoxic effects on tumor cell lines through apoptosis and cell cycle arrest mechanisms.
Medicine
The compound is being explored for its potential as a pharmaceutical intermediate. Its interaction with neurotransmitter receptors suggests applications in treating mood disorders and neurodegenerative diseases.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives. Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- was found to significantly inhibit the growth of specific cancer cell lines, highlighting its potential in cancer therapies .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique chemical properties make it suitable for various formulations in chemical manufacturing.
Table 3: Comparison of Related Compounds
Compound | Structure Complexity | Biological Activity |
---|---|---|
Cyclohexanol | Moderate | Limited |
Cyclohexanol, 2-(4-phenyl-1-piperazinyl)methyl | High | Antimicrobial |
Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- | High | Anticancer |
Properties
CAS No. |
960521-38-4 |
---|---|
Molecular Formula |
C19H29ClN2O |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3 |
InChI Key |
GRUIIAQNNWQJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O |
Origin of Product |
United States |
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